molecular formula C17H20O5 B2915391 Ethyl 3-(7-ethoxy-4-methyl-2-oxochromen-3-yl)propanoate CAS No. 858755-11-0

Ethyl 3-(7-ethoxy-4-methyl-2-oxochromen-3-yl)propanoate

Cat. No.: B2915391
CAS No.: 858755-11-0
M. Wt: 304.342
InChI Key: FJNMKUGYSCNGPU-UHFFFAOYSA-N
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Description

Ethyl 3-(7-ethoxy-4-methyl-2-oxochromen-3-yl)propanoate is a synthetic organic compound belonging to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry research. The structure of this compound includes a chromen-2-one core, which is a bicyclic structure consisting of a benzene ring fused to a pyrone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(7-ethoxy-4-methyl-2-oxochromen-3-yl)propanoate typically involves the condensation of 7-ethoxy-4-methylcoumarin with ethyl 3-bromopropanoate. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(7-ethoxy-4-methyl-2-oxochromen-3-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Ethyl 3-(7-ethoxy-4-methyl-2-oxochromen-3-yl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-(7-ethoxy-4-methyl-2-oxochromen-3-yl)propanoate is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its chromen-2-one core. This interaction can modulate biological pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-(7-ethoxy-4-methyl-2-oxochromen-3-yl)propanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

ethyl 3-(7-ethoxy-4-methyl-2-oxochromen-3-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O5/c1-4-20-12-6-7-13-11(3)14(8-9-16(18)21-5-2)17(19)22-15(13)10-12/h6-7,10H,4-5,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJNMKUGYSCNGPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C(=C(C(=O)O2)CCC(=O)OCC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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